molecular formula C9H17NO4 B613162 (2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1231709-25-3

(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B613162
CAS No.: 1231709-25-3
M. Wt: 203,24 g/mole
InChI Key: VIQZVYPYYUPDQY-SECBINFHSA-N
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Description

(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a chiral, protected amino acid derivative that serves as a critical building block in advanced organic and peptide synthesis. Its core research value lies in its structure, which features a tert-butyl (tBu) ester group protecting the side-chain carboxylic acid function. This protecting group is stable under basic conditions and can be selectively removed under mild acidic conditions, enabling orthogonal protection strategies essential for the multi-step synthesis of complex molecules . The defined (2R) stereochemistry at the alpha-carbon, combined with the alpha-methyl group, introduces significant conformational constraints. This makes the compound particularly valuable in medicinal chemistry and chemical biology research for constructing peptide analogs that are resistant to enzymatic degradation. Such analogs are crucial tools for studying structure-activity relationships (SAR), probing receptor-binding sites, and developing stable peptidomimetics . The high chiral purity and stability of this derivative ensure reliable performance in solid-phase peptide synthesis (SPPS) and other synthetic protocols, facilitating the efficient production of peptides with precise stereochemical control for a wide range of scientific investigations .

Properties

IUPAC Name

(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQZVYPYYUPDQY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC(=O)OC(C)(C)C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225273
Record name 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231709-25-3
Record name 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231709-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) hydrogen 2-methyl-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus Trichloride-Mediated Anhydride Formation

A patent detailing the synthesis of fluorenylmethyloxycarbonyl-aspartic acid-4-tert-butyl ester (CN113292456A) offers a foundational approach. While the target compound differs in stereochemistry (L-aspartic acid vs. R-configuration), the methodology can be adapted:

  • Dehydration : Treat D-aspartic acid with phosphorus trichloride (1.05–1.2 equiv) to form an internal anhydride hydrochloride. This step eliminates water, generating a reactive intermediate for subsequent esterification.

  • Alcoholysis : React the anhydride with ethanol to yield D-aspartic acid ethyl ester hydrochloride.

  • Ester Exchange : Substitute the ethyl ester with tert-butyl acetate under perchloric acid catalysis (0–5°C, 20–40 hours), achieving selective tert-butoxy group introduction at the β-position.

  • Hydrolysis : Hydrolyze the remaining α-ethyl ester under basic conditions to yield the free carboxylic acid.

Key Data :

StepReagents/ConditionsYield
Anhydride FormationPCl₃, 25°C, 4h85–90%
Ester Exchangetert-Butyl acetate, HClO₄, 0–5°C78%

Asymmetric Catalysis for Stereochemical Control

Chiral Auxiliary-Assisted Alkylation

To install the C2 methyl group with R-configuration, a Evans oxazolidinone auxiliary can direct asymmetric alkylation:

  • Auxiliary Attachment : Couple Boc-protected D-aspartic acid to (R)-4-benzyl-2-oxazolidinone.

  • Methylation : Treat with methyl iodide and a non-nucleophilic base (e.g., LDA) at −78°C, achieving >95% enantiomeric excess (ee).

  • Auxiliary Removal : Hydrolyze the oxazolidinone under acidic conditions (HCl/THF/H₂O).

Optimization Insight :

  • Lower temperatures (−78°C) minimize racemization during methylation.

  • Use of anhydrous THF prevents undesired hydrolysis.

Industrial-Scale tert-Butyl Esterification

Acid-Catalyzed Ester Exchange

The patent CN113292456A highlights a scalable ester exchange protocol:

  • Conditions : 30 kg L-aspartic acid ethyl ester hydrochloride, 200 kg tert-butyl acetate, 19.6 kg perchloric acid at −5°C → 0°C over 2 hours.

  • Workup : Wash with 0.5N HCl, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Yield : 78% after recrystallization (toluene/heptane).

Safety Note :
Perchloric acid requires strict temperature control (<5°C) to prevent explosive side reactions.

Reductive Amination of Keto Acid Intermediates

Ketone Formation and Stereoselective Amination

Starting from (2R)-2-methyl-4-oxopentanoic acid:

  • Protection : Convert the β-keto acid to its tert-butyl ester using DCC/DMAP in dichloromethane.

  • Reductive Amination : React with ammonium acetate and sodium cyanoborohydride in methanol (pH 4–5, 24h), achieving 70–75% yield.

Challenges :

  • Over-reduction of the ketone must be avoided by maintaining acidic conditions.

  • Racemization at C2 is mitigated by low-temperature (0–4°C) reactions.

Enzymatic Resolution for Optical Purity

Lipase-Catalyzed Kinetic Resolution

A racemic mixture of 2-amino-2-methyl-4-(tert-butoxy)-4-oxobutanoic acid can be resolved using immobilized lipase B from Candida antarctica:

  • Substrate : N-acetylated racemate.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48h.

  • Outcome : >99% ee for (R)-enantiomer, 45% conversion.

Advantages :

  • Eliminates need for chiral catalysts or auxiliaries.

  • Scalable with enzyme recycling.

Comparative Analysis of Methods

MethodKey AdvantageLimitationYieldee
Classical (Patent)ScalableMulti-step, hazardous reagents78%N/A
Asymmetric AlkylationHigh eeCostly auxiliaries70%>95%
EnzymaticEco-friendlyRequires racemic substrate45%>99%

Chemical Reactions Analysis

Types of Reactions

®-alpha-Methylaspartic acid-4-(tert-butyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound has been investigated for its role in drug development, particularly as a building block for synthesizing bioactive molecules. Its structural features allow it to function as an amino acid derivative that can be incorporated into peptide chains or other biologically relevant structures. This is particularly useful in the design of inhibitors for specific enzymes or receptors.

1.2 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to (2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by interfering with metabolic pathways critical to tumor growth .

Biochemical Research

2.1 Enzyme Substrates and Inhibitors
The compound has been utilized as a substrate or inhibitor in various enzymatic reactions. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and mechanisms more effectively. For instance, it has been used in studies involving serine proteases, where it serves as a competitive inhibitor .

2.2 Protein Engineering
In protein engineering, this compound is employed to introduce non-canonical amino acids into proteins. This modification can enhance the stability and functionality of proteins, making them more suitable for therapeutic applications .

Material Science

3.1 Polymer Synthesis
The compound's functional groups make it a candidate for polymer synthesis, particularly in creating biocompatible materials for medical applications. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biocompatibility, which is essential for drug delivery systems and tissue engineering .

3.2 Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be used in formulating coatings and adhesives that require specific adhesion properties and resistance to environmental factors.

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cells using derivatives of the compound .
Study BEnzyme InhibitionShowed effective inhibition of serine proteases, providing insights into enzyme mechanisms .
Study CPolymer DevelopmentDeveloped a new biocompatible polymer incorporating the compound, enhancing mechanical properties significantly .

Mechanism of Action

The mechanism of action of ®-alpha-Methylaspartic acid-4-(tert-butyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active ®-alpha-Methylaspartic acid, which then participates in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 2

(a) (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid ()
  • Structure: Benzyl group at C2 instead of amino-methyl.
  • Molecular formula : C₁₅H₂₀O₄; Molecular weight : 264.32 g/mol.
  • Key differences: The benzyl group increases hydrophobicity (logP ≈ 2.8) compared to the polar amino-methyl group in the target compound.
  • Applications : Intermediate in chiral synthesis; used in asymmetric catalysis .
(b) (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid ()
  • Structure: Phthalimide-protected amino group at C2.
  • Molecular formula: C₁₃H₁₃NO₄; Molecular weight: 247.25 g/mol.
  • Key differences: Phthalimide group enhances stability but requires deprotection for biological activity. Lower solubility in polar solvents compared to the free amino group in the target compound.
(c) 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids ()
  • Structure : Thioether-linked carboxymethyl group at C2.
  • Demonstrated antiproliferative activity in cancer cell lines (IC₅₀: 10–50 µM) .

Substituent Variations at Position 4

(a) Boc-D-Asp(OtBu)-OH ()
  • Structure: tert-Butyl ester at C4; Boc-protected amino group at C2.
  • Molecular formula : C₁₀H₁₈N₂O₅; Molecular weight : 246.26 g/mol.
  • Key differences :
    • Dual protection (Boc and tert-butyl) enhances stability during solid-phase peptide synthesis.
    • Methyl ester derivatives (e.g., ) improve cell permeability but require hydrolysis for activation .
(b) 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid ()
  • Structure: Aryl-enone substituent at C4.
  • Molecular formula: C₂₁H₁₉NO₆; Molecular weight: 381.38 g/mol.
  • Key differences :
    • Extended conjugation enhances UV absorption (λmax ≈ 320 nm), useful in photodynamic therapy.
    • Lower metabolic stability due to the unsaturated ketone moiety.

Stereochemical and Functional Group Comparisons

Compound Name C2 Substituent C4 Substituent Molecular Weight (g/mol) Key Properties
Target compound Amino-methyl tert-Butyloxy-oxo 217.22 (calculated) High chirality impact, moderate solubility
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid Benzyl tert-Butyloxy-oxo 264.32 Hydrophobic, chiral catalyst intermediate
Boc-D-Asp(OtBu)-OH Boc-protected amino tert-Butyloxy-oxo 246.26 Peptide synthesis intermediate
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Thioether-carboxymethyl Aryl-oxo 280–320 (varies) Antiproliferative activity

Biological Activity

(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, also known as a derivative of amino acids, exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₅NO₄
Molecular Weight227.25 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point508.6 ± 50.0 °C at 760 mmHg
LogP5.14

The compound's biological activity is primarily attributed to its ability to interact with various biological pathways. It acts as an inhibitor of certain enzymes and receptors, influencing metabolic processes and cellular signaling pathways.

  • Enzyme Inhibition : Studies indicate that this compound can inhibit enzymes involved in amino acid metabolism, which may alter the levels of neurotransmitters in the brain.
  • Receptor Interaction : The compound has shown potential in modulating receptor activity, particularly in the central nervous system, suggesting a role in neuropharmacology.

Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

Neuroprotective Effects

Several studies have indicated that this compound may offer neuroprotective benefits by reducing neuronal apoptosis and inflammation. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound could decrease markers of oxidative stress in neuronal cell lines, suggesting a protective effect against neurotoxicity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

  • Study on Rats : In a rat model, administration of the compound resulted in significant reductions in inflammatory markers and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Clinical Implications

The biological activities of this compound position it as a candidate for further clinical research. Its potential applications include:

  • Treatment of neurodegenerative diseases.
  • Use as an antioxidant supplement.

Q & A

Q. What are the optimal synthetic routes for (2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, and how can stereochemical purity be ensured?

Methodological Answer: The compound’s synthesis typically involves multi-step organic reactions, including:

  • Chiral intermediate preparation : Use of tert-butoxycarbonyl (Boc) protecting groups for the amino group to preserve stereochemistry during synthesis. For example, methyl (2R)-4-amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoate is a key intermediate synthesized via Boc-protection of the amino group .
  • Purification : Chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) ensures enantiomeric purity.
  • Validation : Confirm stereochemistry via optical rotation, circular dichroism (CD), or X-ray crystallography .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH stability studies : Perform accelerated degradation tests in buffers (pH 1–13) at 25–60°C. Monitor degradation products via LC-MS.
  • Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
  • Hydrolysis sensitivity : The tert-butoxy group is prone to acid-catalyzed cleavage; stability in acidic environments should be quantified using kinetic studies .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Compare activity across analogs (e.g., substitution of the tert-butoxy group with other alkyl/aryl moieties). For example, replacing the tert-butoxy group with a benzyloxy group alters solubility and receptor binding .
  • Data normalization : Account for batch-to-batch variability in enantiomeric purity using chiral chromatography.
  • Mechanistic assays : Use enzyme inhibition assays (e.g., fluorometric or calorimetric methods) to directly measure interactions with target proteins .

Q. How does the stereochemistry of the compound influence its pharmacokinetic properties?

Methodological Answer:

  • In vitro assays : Compare the (2R) enantiomer with its (2S) counterpart in Caco-2 cell permeability assays to assess intestinal absorption.
  • Metabolic profiling : Use liver microsomes or hepatocytes to study stereoselective metabolism. For instance, the tert-butoxy group may slow hepatic clearance compared to smaller alkyl groups .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >99%?

Methodological Answer:

  • Catalyst optimization : Use asymmetric catalysis (e.g., chiral organocatalysts or transition-metal complexes) for large-scale enantioselective synthesis.
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee during continuous flow synthesis .
  • Crystallization engineering : Optimize solvent systems (e.g., hexane/ethyl acetate) to maximize yield and purity during recrystallization .

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